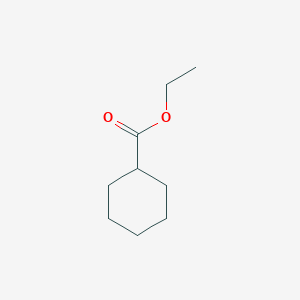
环己烷羧酸乙酯
概述
描述
科学研究应用
Ethyl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its role as a plant and human metabolite.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
作用机制
Target of Action
Ethyl cyclohexanecarboxylate is an ethyl ester resulting from the formal condensation of the carboxy group of cyclohexanecarboxylic acid with ethanol . It is a volatile organic compound and is primarily used as a flavoring agent . The primary targets of this compound are the taste and odor receptors in humans .
Mode of Action
As a flavoring agent, ethyl cyclohexanecarboxylate interacts with the taste and odor receptors in the human body It binds to these receptors and triggers a signal transduction pathway that leads to the perception of flavor
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ethyl cyclohexanecarboxylate are not well studied. As a volatile organic compound, it is likely to be rapidly absorbed and distributed throughout the body. It is metabolized by the body and found in faeces . More research is needed to fully understand the pharmacokinetics of this compound.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl cyclohexanecarboxylate can be synthesized through the esterification of cyclohexanecarboxylic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of ethyl cyclohexanecarboxylate follows similar principles but on a larger scale. The process involves the continuous feeding of cyclohexanecarboxylic acid and ethanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation to obtain the desired ester .
化学反应分析
Types of Reactions: Ethyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl cyclohexanecarboxylate can be hydrolyzed back to cyclohexanecarboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Ethyl cyclohexanecarboxylate can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Cyclohexanecarboxylic acid and ethanol.
Reduction: Cyclohexanemethanol.
Substitution: Products depend on the nucleophile used.
相似化合物的比较
Ethyl cyclohexanecarboxylate can be compared with other similar compounds such as:
Ethyl benzoate: Another ethyl ester with a benzene ring instead of a cyclohexane ring.
Methyl cyclohexanecarboxylate: Similar structure but with a methyl group instead of an ethyl group.
Cyclohexanecarboxylic acid: The parent acid of ethyl cyclohexanecarboxylate.
Uniqueness: Ethyl cyclohexanecarboxylate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its role as a flavoring agent and its presence in various biological systems further highlight its uniqueness .
属性
IUPAC Name |
ethyl cyclohexanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-11-9(10)8-6-4-3-5-7-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOYCHKVKWDMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062958 | |
| Record name | Cyclohexanecarboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; cheese-like odour | |
| Record name | Ethyl cyclohexanecarboxylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/896/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
82.00 °C. @ 12.00 mm Hg | |
| Record name | Ethyl cyclohexanecarboxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033167 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol) | |
| Record name | Ethyl cyclohexanecarboxylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/896/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.966-0.978 (20°) | |
| Record name | Ethyl cyclohexanecarboxylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/896/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3289-28-9 | |
| Record name | Ethyl cyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3289-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl cyclohexanecarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarboxylic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanecarboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl cyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL CYCLOHEXANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87937T10YQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl cyclohexanecarboxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033167 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the analytical techniques used to identify Ethyl cyclohexanecarboxylate in complex mixtures?
A1: Gas chromatography coupled with either a flame ionization detector (GC-FID) or mass spectrometry (GC-MS) has been successfully employed to identify and quantify Ethyl cyclohexanecarboxylate in complex mixtures. [, ]. In the context of detecting adulteration in extra virgin olive oil, HS-SPME-GC-MS analysis proved valuable in identifying the compound as a potential adulterant marker due to its presence in adulterated samples. []
Q2: How does the structure of Ethyl cyclohexanecarboxylate influence its reactivity in alkaline hydrolysis reactions?
A2: The presence of a cyclohexane ring in Ethyl cyclohexanecarboxylate introduces steric factors that affect its reactivity. Research on the alkaline hydrolysis of substituted cyclohexanecarboxylates, including Ethyl cyclohexanecarboxylate, has shown that its reactivity is influenced by the solvent used. []. In alcoholic solvents, trans-4-t-butylcyclohexanecarboxylate, which has a bulky t-butyl group, reacts faster than Ethyl cyclohexanecarboxylate. Conversely, in dioxan-water mixtures, Ethyl cyclohexanecarboxylate exhibits higher reactivity. This difference highlights the influence of the solvent on the conformational equilibrium of the cyclohexane ring and its impact on the accessibility of the ester group to the nucleophilic attack by hydroxide ions.
Q3: Has Ethyl cyclohexanecarboxylate been explored in the context of material science and liquid crystal applications?
A3: While not a liquid crystal itself, Ethyl cyclohexanecarboxylate has been used as a component in liquid crystal mixtures. Specifically, it acts as the "host" in a guest-host system. []. Researchers incorporated photochromic azobenzene derivatives as "guests" within an Ethyl cyclohexanecarboxylate-based liquid crystal matrix. They investigated the ability of these azobenzene guests to induce photochemical phase transitions within the liquid crystal mixture upon exposure to UV light. Their findings showed that the effectiveness of these photochemical phase transitions was linked to how well the guest molecules aligned within the Ethyl cyclohexanecarboxylate host.
Q4: Are there any reported synthetic applications of Ethyl cyclohexanecarboxylate?
A4: Ethyl cyclohexanecarboxylate serves as a starting material in the synthesis of dimethylaminosulfonylmethyl cyclohexyl ketone. [] This synthesis involves reacting Ethyl cyclohexanecarboxylate with lithium dimethylaminosulfonyl carbanion, generated from N,N-dimethylmethanesulfonamide and n-butyllithium, in tetrahydrofuran. This reaction results in the formation of the desired ketone with good yield. This highlights the utility of Ethyl cyclohexanecarboxylate as a building block for more complex molecules.
Q5: Can Ethyl cyclohexanecarboxylate be selectively reduced to its corresponding aldehyde?
A5: Yes, potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) has been identified as a chemoselective reducing agent capable of transforming Ethyl cyclohexanecarboxylate to its corresponding aldehyde in high yield. []. This selectivity is noteworthy because it allows for the reduction of the ester group without affecting other potentially reducible functional groups, such as nitriles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
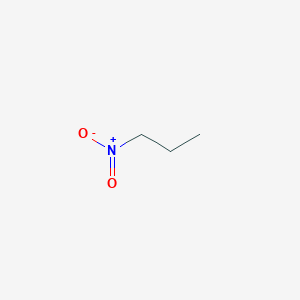
![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)

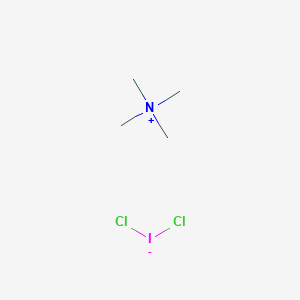
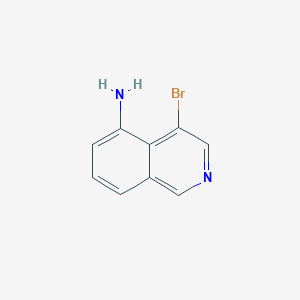
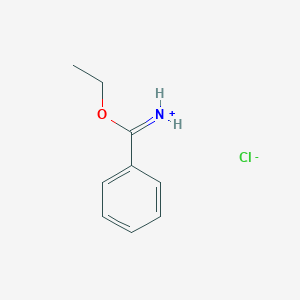
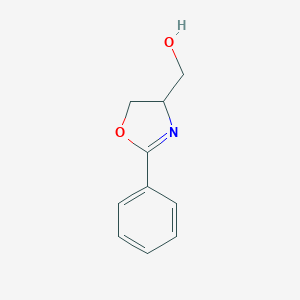
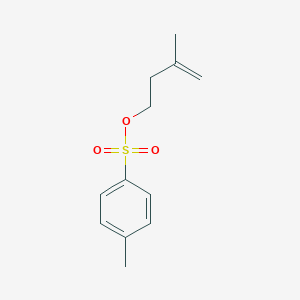


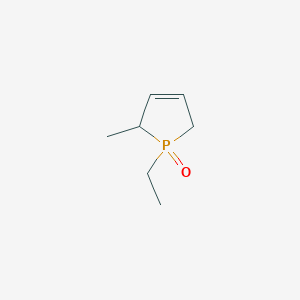

![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)

